2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester
Description
2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative characterized by a chloro substituent at the 2-position and an N,N-diethylaminomethyl group at the 5-position of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility and stability compared to the free boronic acid form. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and reactive oxygen species (ROS)-responsive materials .
Properties
IUPAC Name |
N-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-9-10-15(19)14(11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJOVZXWCTVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(CC)CC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester.
Boronic Acids: Formed through hydrolysis of the boronic ester.
Scientific Research Applications
Organic Synthesis
Carbon-Carbon Bond Formation:
One of the primary applications of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or their esters. The presence of the diethylaminomethyl group enhances the reactivity of the compound, making it suitable for synthesizing complex organic molecules.
Synthesis of Pharmaceuticals:
In medicinal chemistry, this compound serves as a building block for various pharmaceuticals. Its ability to participate in cross-coupling reactions allows chemists to construct intricate molecular frameworks that are essential for drug development. For instance, it can be used to synthesize compounds with potential therapeutic effects against various diseases.
Material Science
Development of Advanced Materials:
The unique properties of organoboron compounds like this compound make them suitable for applications in material science. Researchers are exploring its use in creating new polymers and nanomaterials with enhanced functionalities. The incorporation of boron into materials can improve their mechanical properties and thermal stability.
Sensors and Catalysts:
This compound is also being investigated for its potential role in developing sensors and catalysts. Its ability to interact with various substrates can be harnessed to create sensitive detection systems or efficient catalytic processes that are environmentally friendly.
Biological Research
Interactions with Biological Molecules:
Studies have shown that boronic acids can interact reversibly with enzymes and other biomolecules, making them interesting candidates for drug discovery. This compound may exhibit similar properties due to its structural features. Research is ongoing to evaluate its effectiveness in targeting specific biological pathways or enzymes involved in disease mechanisms.
Potential Therapeutic Applications:
The compound's interactions with proteasomes and metabolic enzymes suggest its potential as a therapeutic agent. Investigations into its biological activity could lead to novel treatments for conditions such as cancer or bacterial infections.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antibacterial Activity: A study demonstrated that halogenated phenylboronic acids exhibit significant antibacterial properties. The unique structure of this compound could enhance its efficacy against resistant strains.
- Drug Development: Research into the synthesis of novel anti-cancer agents has utilized this compound as an intermediate, showcasing its potential in creating effective therapeutic agents.
- Polymer Synthesis: Investigations into using this boronic acid derivative for synthesizing advanced materials have shown promising results in improving polymer characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solubility Trends in Organic Solvents
The solubility of pinacol esters correlates with solvent polarity. Comparative data for phenylboronic acid derivatives are summarized below:
| Compound | Solubility in Chloroform | Solubility in 3-Pentanone | Solubility in Methylcyclohexane |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very Low |
| Phenylboronic acid pinacol ester | Very High | High | Low |
| Phenylboronic acid azaester | Very High | Moderate | Very Low |
Key Observations :
- Pinacol esters (e.g., 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester) exhibit uniformly high solubility in polar solvents like chloroform, making them versatile for reactions in diverse media .
- Azaesters show significant solvent-dependent solubility variations, with lower compatibility in hydrocarbons .
Reactivity in Cross-Coupling Reactions
Pinacol esters are less reactive than boronic acids in aryl C–N coupling reactions. For instance:
Comparison with Analogues :
| Compound | Reactivity in C–N Coupling | Catalyst Stability |
|---|---|---|
| Phenylboronic acid | High | Stable |
| Ph-Bpin | Low | Moderate |
| 2-Chloro-Ph-Bpin | Very Low | Poor |
Drug Delivery Systems :
- ROS-Responsive Materials: Phenylboronic acid pinacol esters are incorporated into polymers for ROS-triggered drug release. For example, pH/ROS dual-responsive nanoparticles utilize boronic esters for targeted delivery .
- Comparison: 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester may offer enhanced hydrophilicity and faster ROS-triggered degradation compared to simpler analogues like 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester .
Probes and Sensors :
- Mitochondrial Probes: Boronic esters are used in BODIPY-based probes (e.g., P-HP-FR-tpp) for H₂O₂ detection. The N,N-diethylaminomethyl group could improve mitochondrial targeting compared to carboxyl-modified derivatives .
Biological Activity
2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096341-29-4) is a boronic acid derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. This compound consists of a boronic acid moiety, a chloro substituent, and an N,N-diethylaminomethyl group, which contribute to its reactivity and potential biological applications. The following sections explore its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₂₇BClNO₂, with a molar mass of approximately 323.67 g/mol. The presence of the boronic acid group allows for participation in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological targets. Preliminary studies indicate that it may inhibit certain metabolic pathways by binding to enzymes involved in these processes. However, detailed kinetic studies are necessary to fully elucidate these interactions .
Applications in Drug Delivery Systems
Recent research has demonstrated the potential of phenylboronic acid derivatives, including the pinacol ester, in developing drug delivery systems. For instance, a study focused on modifying hyaluronic acid with phenylboronic acid pinacol ester to create a reactive oxygen species (ROS)-responsive drug delivery system for curcumin encapsulation. This system showed enhanced cellular uptake and therapeutic efficacy against periodontitis by releasing curcumin in ROS-rich environments .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester | C₁₇H₂₇BClNO₂ | Different positioning of chloro group |
| 4-Chloro-3-(N,N-diethylaminomethyl)phenylboronic acid | C₁₆H₂₅BClNO₂ | Lacks pinacol ester functionality |
| 2-Chloro-6-(N,N-diethylaminomethyl)phenylboronic acid | C₁₆H₂₅BClNO₂ | Similar structure but different substitution pattern |
The unique arrangement of functional groups in this compound enhances its reactivity compared to these similar compounds.
Synthesis Methods
The synthesis typically involves the reaction of 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid with pinacol under anhydrous conditions using dehydrating agents such as molecular sieves or anhydrous magnesium sulfate. This method ensures the formation of the boronic ester while preventing hydrolysis .
Industrial Production Techniques
In industrial settings, continuous flow processes may be employed to enhance yield and consistency in the synthesis of this compound. Automated systems can facilitate precise control over reaction conditions and reagent addition.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester’s reactivity. A general protocol involves:
Substrate Preparation : Start with a halogenated aromatic precursor (e.g., 2-chloro-5-bromophenyl derivative) and introduce the diethylaminomethyl group via nucleophilic substitution or Mannich reaction.
Boronation : React the intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. How can researchers purify and characterize this boronic ester?
- Methodological Answer :
- Purification :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (8:2 to 6:4) eluent system. Monitor fractions via TLC (Rf ~0.3–0.5).
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline yield .
- Characterization :
- NMR : Confirm structure via ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups, δ 3.4–3.6 ppm for N,N-diethyl protons) and ¹¹B NMR (δ 28–32 ppm for boronate) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
Q. What are the key stability considerations during storage?
- Methodological Answer :
- Storage Conditions : Seal in dry, inert containers under nitrogen or argon at 2–8°C. Avoid moisture and prolonged exposure to light, as boronic esters hydrolyze in aqueous or acidic conditions .
- Stability Tests : Monitor decomposition via ¹H NMR every 3 months; >5% degradation warrants repurification.
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like XPhos or SPhos to improve yield.
- Solvent Systems : Compare DME/H₂O, THF/H₂O, or toluene/EtOH mixtures; THF/H₂O often reduces side reactions.
- Temperature : Optimize between 60–100°C (higher temps accelerate coupling but risk deboronation).
Q. Example Optimization Table :
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | THF/H₂O | 80 | 85 | |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 72 |
Q. What analytical methods detect boronic ester decomposition or byproducts?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor H₂O₂-induced conversion to phenol derivatives (e.g., absorbance at 400 nm for nitrophenol products) .
- HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) to separate and identify hydrolyzed boronic acids or dimeric side products.
Q. How does the diethylaminomethyl substituent influence reactivity in cross-coupling?
- Methodological Answer :
- Electronic Effects : The electron-donating diethylaminomethyl group enhances nucleophilicity of the boronate, accelerating transmetallation in Pd-catalyzed reactions.
- Steric Considerations : Bulky substituents may slow coupling; use bulky ligands (e.g., tBuXPhos) to mitigate .
Q. What strategies mitigate boronic ester hydrolysis during biological assays?
- Methodological Answer :
- Buffered Solutions : Use pH 7.4 PBS with 1–5% DMSO to solubilize the ester while minimizing hydrolysis.
- Protease Inhibitors : Add EDTA (1 mM) to chelate metal ions that catalyze decomposition .
Q. How can researchers resolve contradictory data in catalytic efficiency studies?
- Methodological Answer :
- Control Experiments : Verify substrate purity (HPLC) and exclude oxygen/moisture (Schlenk techniques).
- Kinetic Profiling : Compare initial rates under identical conditions (e.g., 0.5 mol% Pd, 80°C) to isolate substituent effects .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
